molecular formula C16H22F3NO4S2 B2384130 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2097918-67-5

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2384130
CAS No.: 2097918-67-5
M. Wt: 413.47
InChI Key: FJXIKNFEMJAGOU-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties and reactivity of the compound. The presence of the trifluoromethyl group, in particular, imparts unique characteristics such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Trifluoromethylating Agents: Such as trifluoromethyl phenyl sulfone.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the combination of both sulfonyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications, offering advantages such as increased metabolic stability and enhanced binding affinity to molecular targets.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)15-4-3-9-20(10-15)26(23,24)14-7-5-13(6-8-14)16(17,18)19/h5-8,12,15H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIKNFEMJAGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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